molecular formula C10H12O B3056980 (R)-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 7575-89-5

(R)-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B3056980
CAS No.: 7575-89-5
M. Wt: 148.2 g/mol
InChI Key: JWQYZECMEPOAPF-SNVBAGLBSA-N
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Description

®-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of naphthalenes. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a tetrahydronaphthalene ring system with a hydroxyl group (-OH) attached to the second carbon atom. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through several methods. One common approach involves the reduction of 1,2,3,4-tetrahydronaphthalene-2-one using chiral catalysts to ensure the production of the ®-enantiomer. Another method includes the asymmetric hydrogenation of 1,2,3,4-tetrahydronaphthalene, followed by oxidation to introduce the hydroxyl group at the desired position.

Industrial Production Methods

In industrial settings, the production of ®-1,2,3,4-tetrahydronaphthalen-2-ol often involves the use of large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the hydrogenation of naphthalene derivatives under controlled conditions. The choice of catalyst and reaction conditions is crucial to achieving high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding tetrahydronaphthalene.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products

    Oxidation: Produces 1,2,3,4-tetrahydronaphthalene-2-one or 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde.

    Reduction: Yields tetrahydronaphthalene.

    Substitution: Results in halogenated or aminated derivatives of tetrahydronaphthalene.

Scientific Research Applications

®-1,2,3,4-tetrahydronaphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity. Its chiral nature also means that it can exhibit enantioselective interactions, leading to different biological effects depending on the enantiomer.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    1,2,3,4-tetrahydronaphthalene-2-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.

    2-naphthol: Has a similar hydroxyl group but lacks the tetrahydronaphthalene ring system.

Uniqueness

®-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its chiral nature and the presence of both a hydroxyl group and a tetrahydronaphthalene ring system. This combination of features makes it a versatile compound for various chemical and biological applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2R)-1,2,3,4-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQYZECMEPOAPF-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2C[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348789
Record name (r)-beta-tetralol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7575-89-5
Record name (2R)-1,2,3,4-Tetrahydro-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7575-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (r)-beta-tetralol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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